

TL-895: A Comparative Analysis of Cross-reactivity with Other Tyrosine Kinases

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Compound of Interest

Compound Name: TL-895

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This guide provides a detailed comparison of the tyrosine kinase inhibitor **TL-895**'s cross-reactivity profile against other tyrosine kinases, supported by experimental data. **TL-895** is a potent, orally available, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.^{[1][2]} Understanding its selectivity is crucial for predicting potential off-target effects and therapeutic applications.

Executive Summary

TL-895 demonstrates high selectivity for BTK. Cross-reactivity studies have identified a limited number of other tyrosine kinases that are inhibited by **TL-895**, primarily within the Tec family of kinases. Notably, **TL-895** shows potent inhibition of BMX, another member of the Tec family. The selectivity of **TL-895** is a significant advantage over first-generation BTK inhibitors, which are known to have more off-target activities.

Cross-reactivity Data

The following table summarizes the inhibitory activity of **TL-895** against a panel of tyrosine kinases. The data is compiled from various biochemical and cellular assays.

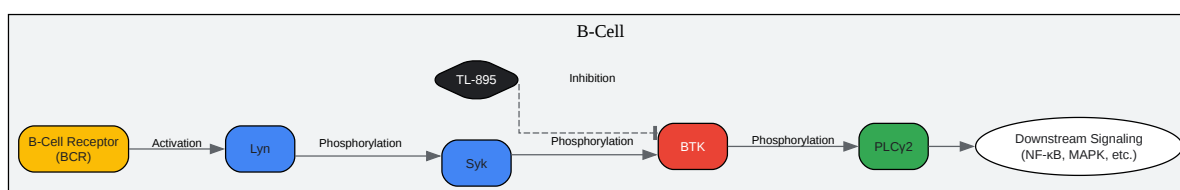
Kinase Target	Assay Type	IC50 / EC50 (nM)	Notes
BTK	HotSpot Kinase Assay	3.02	Primary Target.[3]
NanoBRET TE Intracellular Assay	6.8	Primary Target; intracellular potency. [3]	
Biochemical Assay	4.9	[1]	
BMX	HotSpot Kinase Assay	0.53	Potent off-target inhibition.[3]
NanoBRET TE Intracellular Assay	1.6	Potent off-target inhibition; intracellular potency.[3]	
Biochemical Assay	1.6	[1]	
BLK	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
ERBB4	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
TEC	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
TXK	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
CSK	Biochemical Assay	No inhibition	Demonstrates selectivity over some related kinases.[1]
EGFR	Biochemical Assay	No inhibition	Demonstrates selectivity over some related kinases.[1]

A broader screening of **TL-895** at a concentration of 500 nmol/L against 403 non-mutant kinases using the KINOMEScan platform resulted in a high selectivity score (S(35) of 0.015), indicating that **TL-895** interacts with a very small fraction of the kinome.[3] Another study

utilizing a 270-kinase panel at a 1 μ M concentration of **TL-895** also confirmed its high selectivity.[4][5]

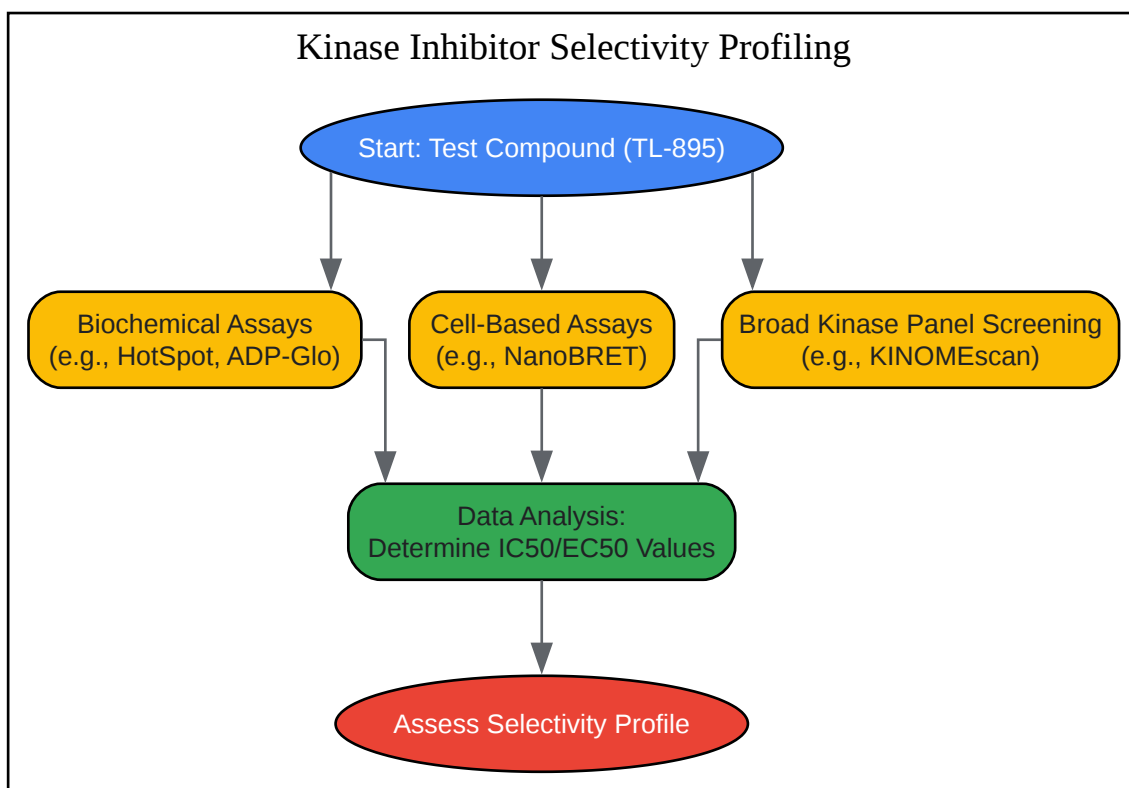
Signaling Pathway and Experimental Workflow

To visually represent the context of **TL-895**'s activity, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing kinase inhibitor selectivity.



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Caption: Simplified BTK signaling pathway and the inhibitory action of **TL-895**.



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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HotSpot™ Kinase Assay (Biochemical IC50 Determination)

This assay is a radiometric method to measure the catalytic activity of kinases.

- Reagents: Base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35), substrate, cofactors, recombinant kinases (e.g., BTK, BMX), **TL-895** (in 100% DMSO), and ³³P-ATP.[6]
- Procedure:

- Prepare the substrate in the base reaction buffer.
- Add any required cofactors to the substrate solution.
- Add the kinase to the substrate solution and mix gently.
- Deliver serial dilutions of **TL-895** in DMSO to the kinase reaction mixture using acoustic technology and incubate for 20 minutes at room temperature.
- Initiate the kinase reaction by adding ^{33}P -ATP.
- Incubate the reaction for 2 hours at room temperature.
- Detect kinase activity using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.
- IC50 values are calculated from the dose-response curves.[\[6\]](#)

NanoBRET™ TE Intracellular Kinase Assay (Cellular EC50 Determination)

This assay measures the apparent affinity of a test compound for a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

- Cell Line: HEK293 human epithelial cells.[\[7\]](#)
- Reagents: HEK293 cells, NanoLuc-BTK Fusion Vector, Transfection Carrier DNA, Opti-MEM I Reduced Serum Medium, NanoBRET™ Tracer, **TL-895**, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Procedure:
 - HEK293 cells are transiently transfected with the NanoLuc-kinase fusion vector.
 - Transfected cells are seeded into 384-well plates.
 - The cells are pre-treated with the NanoBRET™ Tracer.

- Serial dilutions of **TL-895** are added to the wells, and the plate is incubated for 1-2 hours.
- The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.
- The BRET signal is measured on a multilabel reader. The signal is a ratio of the acceptor emission to the donor emission.
- EC50 values are determined by plotting the BRET ratio against the concentration of **TL-895**.^{[3][7]}

KINOMEScan™ (Selectivity Profiling)

This is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

- Methodology: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).
- Procedure:
 - A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site of the kinase.
 - TL-895** is added to the reaction and competes with the immobilized ligand for binding to the kinase.
 - The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
 - The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction.

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